(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a piperazine ring, which is further connected to a fluorophenyl group. The presence of these functional groups imparts distinctive chemical properties, making it a subject of study in medicinal chemistry and other research areas.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
It is known that imidazole derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole intermediate, which is then alkylated with a suitable piperazine derivative. The final step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid, while reduction can lead to the formation of the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-bromophenyl)methanone
- (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methylphenyl)methanone
Uniqueness
Compared to its analogs, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and potentially increasing its biological activity. This makes it a more attractive candidate for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-15-7-5-14(6-8-15)19(25)24-11-9-23(10-12-24)13-18-21-16-3-1-2-4-17(16)22-18/h1-8H,9-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLDPBMAYSXNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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